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Compound of Interest

Compound Name:
5-Chloro-1,2-difluoro-3-

methoxybenzene

CAS No.: 1804875-58-8

Cat. No.: B1460318

Get Quote

Executive Summary & Structural Definition
Chlorodifluoroanisoles represent a specialized class of halogenated aromatic ethers used as

lipophilic building blocks and

NMR internal standards. In drug design, this scaffold serves as a robust bioisostere, leveraging
the fluorine effect to modulate metabolic stability (blocking P450 oxidation) and optimize
lipophilicity (

).

The core structure is defined by a benzene ring substituted with:

A methoxy group (

, Anisole).[1]

One chlorine atom (
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).[2]

Two fluorine atoms (

).[3]

Core Isomer Data
The most chemically significant isomer in this class is 4-chloro-2,6-difluoroanisole, often used

as a reference standard due to its symmetry and distinct NMR signature.

Property Value Notes

IUPAC Name
4-Chloro-2,6-difluoro-1-

methoxybenzene
Primary isomer of interest

Molecular Formula

Molecular Weight 178.56 g/mol Monoisotopic mass: 178.00

CAS Number
1000572-68-8 (Generic/Isomer

specific)
Often cited in patent literature

Predicted LogP

Highly lipophilic compared to

anisole (

)

NMR Shift
Triplet/Multiplet depending on

H-coupling

Physicochemical Profiling & Bioisosteric Utility
Metabolic Stability via Halogenation
The strategic placement of fluorine and chlorine atoms on the anisole ring drastically alters the

metabolic fate of the molecule.

The "Para-Block": The chlorine atom at the C4 position prevents para-hydroxylation, a

primary metabolic route for anisoles mediated by CYP450 enzymes.
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Electronic Modulation: The two fluorine atoms (typically at C2, C6) exert a strong inductive

electron-withdrawing effect (

), deactivating the ring towards oxidative metabolism while increasing the acidity of any
remaining ring protons.

Lipophilicity and Solubility
Chlorodifluoroanisoles are significantly more lipophilic than their non-halogenated counterparts.

This increase in

enhances membrane permeability but requires careful formulation strategies during biological
assaying.

Synthetic Methodologies
Two primary routes are established for the synthesis of chlorodifluoroanisoles: Direct

Electrophilic Fluorination (Industrial) and O-Methylation of Phenols (Laboratory Standard).

Protocol A: O-Methylation of 4-Chloro-2,6-difluorophenol
(Laboratory Scale)
This protocol is preferred for high-purity synthesis in a research setting, avoiding the hazards of

elemental fluorine.

Reagents:

Precursor: 4-Chloro-2,6-difluorophenol (

)

Methylating Agent: Methyl Iodide (

,

) or Dimethyl Sulfate (

)

Base: Potassium Carbonate (
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, anhydrous,

)

Solvent: Acetone or DMF (anhydrous)

Step-by-Step Workflow:

Dissolution: Dissolve

of 4-chloro-2,6-difluorophenol in

of anhydrous acetone under an inert atmosphere (

).

Deprotonation: Add powdered

(

) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
Observation: The suspension may change color slightly.

Alkylation: Dropwise add Methyl Iodide (

). Caution: MeI is a carcinogen; use a fume hood.

Reflux: Heat the mixture to mild reflux (

) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol.

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under

reduced pressure.

Purification: Redissolve the residue in

, wash with

(to remove unreacted phenol), water, and brine. Dry over

.
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Isolation: Evaporate solvent to yield 4-chloro-2,6-difluoroanisole as a colorless oil/low-

melting solid.

Protocol B: Direct Fluorination (Industrial Route)
As described in patent literature (e.g., WO1995016649), 4-chloroanisole can be directly

fluorinated using diluted fluorine gas.

Conditions:

gas diluted with

passed through a solution of 4-chloroanisole in formic acid or acetonitrile.

Yield: ~72% conversion to 4-chloro-2,6-difluoroanisole.[3]

Note: This method produces a mixture of mono- and di-fluoro isomers requiring fractional

distillation.

Synthesis Logic Visualization
The following diagram illustrates the decision logic for selecting a synthetic route based on

available starting materials.
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Target: 4-Chloro-2,6-difluoroanisole

Route A: O-Methylation
(Lab Scale / High Purity)

Small Batch (<10g)

Route B: Direct Fluorination
(Industrial / Scale-up)

Large Batch (>1kg)

Precursor: 4-Chloro-2,6-difluorophenol Precursor: 4-Chloroanisole

Step: Nucleophilic Substitution (SN2) Step: Electrophilic Aromatic Substitution

Reagents: MeI, K2CO3, Acetone Reagents: F2/N2 gas

Purified Product
(>98% HPLC)

Click to download full resolution via product page

Figure 1: Decision matrix for the synthesis of chlorodifluoroanisole derivatives, comparing

nucleophilic substitution vs. electrophilic fluorination.

Analytical Characterization
Accurate identification of chlorodifluoroanisole derivatives relies on the distinct coupling

patterns between Fluorine (

) and protons (

).

Nuclear Magnetic Resonance (NMR)
NMR (

,
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):

Signal:

.

Pattern: Typically appears as a doublet or triplet depending on long-range coupling (

or

) with ring protons.

Utility: Used as an internal reference standard for

NMR due to its chemical stability and isolated signal region.

NMR (

,

):

Methoxy: Singlet at

(

).

Aromatic: Multiplet at

(

), showing characteristic

coupling.

Mass Spectrometry (MS)
Ionization: EI (Electron Impact) or ESI+.

Molecular Ion (
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):

.[3]

Isotope Pattern: A distinct Chlorine signature is visible.[2][3][4]

(

):

intensity.

(

):

intensity.

Fragmentation: Loss of methyl radical (

,

) is a common fragmentation pathway, yielding a quinoid-like cation.

Nomenclature Note: The "Difluoromethoxy"
Distinction
In high-throughput screening data, "chlorodifluoroanisole" is occasionally conflated with

(Difluoromethoxy)chlorobenzene. It is critical to distinguish these structures:

Chlorodifluoroanisole (Target of this guide): Fluorines are on the benzene ring. (

)

Function: Electronic modulation of the ring.

Chlorodifluoromethoxybenzene: Fluorines are on the methoxy group (

).

Function: Lipophilic hydrogen bond donor (Bioisostere for
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or

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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